2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol
CAS No.:
Cat. No.: VC13625194
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12BrNO |
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Molecular Weight | 230.10 g/mol |
IUPAC Name | 2-(6-bromopyridin-3-yl)-2-methylpropan-1-ol |
Standard InChI | InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 |
Standard InChI Key | MMWIAARTUFEAKE-UHFFFAOYSA-N |
SMILES | CC(C)(CO)C1=CN=C(C=C1)Br |
Canonical SMILES | CC(C)(CO)C1=CN=C(C=C1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol consists of a pyridine ring substituted with a bromine atom at the 6-position and a 2-methylpropan-1-ol group at the 3-position. The pyridine ring (C₅H₄NBr) adopts a planar configuration, while the propanol side chain introduces steric bulk due to the geminal methyl groups and hydroxyl functionality . The SMILES notation (CC(C)(CO)C1=CN=C(C=C1)Br) underscores the connectivity of these groups, with the hydroxyl oxygen positioned on the primary carbon of the propanol chain .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₉H₁₂BrNO | PubChem |
Molecular Weight | 230.10 g/mol | PubChem |
Synonyms | 1240596-24-0, PB40033 | PubChem |
XLogP3-AA | 1.7 (estimated) | PubChem |
Crystallographic and Conformational Analysis
While direct crystallographic data for 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is limited, studies on structurally analogous compounds provide insights. For example, the related compound 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine exhibits a dihedral angle of 16.2° between the pyridine and fused imidazopyrazine rings . This suggests that steric interactions between the pyridine ring and bulky substituents influence molecular conformation—a factor critical for understanding the reactivity of the target compound .
Synthetic Pathways and Reaction Mechanisms
Alkylation of Pyridine Derivatives
A key synthetic route to related bromopyridyl compounds involves alkylation reactions. For instance, 2-(6-Bromo-3-pyridyl)-2-methylpropanenitrile (CAS: 850197-45-4) is synthesized via a two-step process:
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Deprotonation: Treatment of 2-(6-bromopyridin-3-yl)acetonitrile with sodium hydride in tetrahydrofuran (THF) at 0–20°C generates a resonance-stabilized nitrile anion.
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Methylation: Reaction with methyl iodide at 20°C yields the α-methylated product with a 19% isolated yield .
Table 2: Reaction Conditions for Alkylation
Parameter | Value |
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Solvent | Tetrahydrofuran (THF) |
Temperature | 0–20°C (Step 1); 20°C (Step 2) |
Reagents | NaH, CH₃I |
Yield | 19% |
While this protocol produces the nitrile analog, conversion to the alcohol derivative would necessitate additional steps, such as:
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Nitrile Reduction: Using LiAlH₄ or catalytic hydrogenation to reduce the nitrile to a primary amine.
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Hydrolysis: Acid- or base-mediated hydrolysis to generate a carboxylic acid, followed by reduction to the alcohol.
Alternative Pathways Involving Bromoethanones
The synthesis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine demonstrates the reactivity of brominated pyridyl ketones . Reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in 2-propanol at 80°C produces the fused heterocycle via nucleophilic substitution and cyclization . Adapting this approach, 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol could theoretically be synthesized through:
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Grignard Addition: Reaction of a bromopyridyl Grignard reagent with a ketone precursor.
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Hydroboration-Oxidation: Conversion of an alkene intermediate to the alcohol.
Reactivity and Functional Group Transformations
Alcohol Functionalization
The primary alcohol group in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol is amenable to standard alcohol reactions:
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Esterification: Reaction with acyl chlorides or anhydrides to form esters.
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Oxidation: Conversion to a ketone using Jones reagent or pyridinium chlorochromate (PCC).
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Sulfonation: Treatment with sulfonyl chlorides to yield sulfonate esters.
Halogen Exchange Reactions
The bromine atom on the pyridine ring can participate in cross-coupling reactions, such as:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl systems.
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Buchwald-Hartwig Amination: Introduction of amine groups via Pd/ligand systems.
Applications in Medicinal Chemistry and Agrochemicals
Pharmaceutical Intermediates
Bromopyridyl alcohols are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, the structurally similar compound 2-(6-Bromopyridin-2-yl)propan-2-ol (CAS: 638218-78-7) is marketed as a research chemical for antibiotic development . The tertiary alcohol moiety in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol may enhance solubility compared to non-polar analogs, making it advantageous for drug formulation .
Agrochemical Applications
Pyridine derivatives are widely used in herbicides and insecticides. The bromine substituent in 2-(6-Bromo-3-pyridyl)-2-methyl-propan-1-ol could act as a leaving group in nucleophilic substitution reactions, enabling the synthesis of thiourea-based fungicides or neonicotinoid analogs .
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